molecular formula C17H11F2N3O2 B14148844 N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine CAS No. 89246-23-1

N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine

Cat. No.: B14148844
CAS No.: 89246-23-1
M. Wt: 327.28 g/mol
InChI Key: GCVLTEDNAGDOMN-UHFFFAOYSA-N
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Description

N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine is a chemical compound characterized by the presence of two 4-fluorophenyl groups attached to a pyridine ring, which also contains a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine typically involves the reaction of 4-fluoroaniline with 3-nitropyridine-4-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.

Major Products Formed

    Reduction: Formation of N,N-Bis(4-fluorophenyl)-3-aminopyridin-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(4-fluorophenyl)-3-nitropyridin-4-amine is unique due to the presence of both fluorophenyl and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in scientific research.

Properties

CAS No.

89246-23-1

Molecular Formula

C17H11F2N3O2

Molecular Weight

327.28 g/mol

IUPAC Name

N,N-bis(4-fluorophenyl)-3-nitropyridin-4-amine

InChI

InChI=1S/C17H11F2N3O2/c18-12-1-5-14(6-2-12)21(15-7-3-13(19)4-8-15)16-9-10-20-11-17(16)22(23)24/h1-11H

InChI Key

GCVLTEDNAGDOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C3=C(C=NC=C3)[N+](=O)[O-])F

Origin of Product

United States

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